molecular formula C17H25NO5 B056130 Antibiotic S 632-B1 CAS No. 121995-32-2

Antibiotic S 632-B1

Cat. No. B056130
M. Wt: 323.4 g/mol
InChI Key: JEIOGENOOQCFDS-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic resistance is a growing concern worldwide, and there is an urgent need for the development of new antibiotics to combat multidrug-resistant bacteria. Antibiotic S 632-B1 is a novel antibacterial agent that has shown promising results in preclinical studies.

Mechanism Of Action

The exact mechanism of action of Antibiotic S 632-B1 is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by targeting the peptidoglycan biosynthesis pathway. The compound has also been shown to disrupt bacterial membrane integrity and induce bacterial cell lysis.

Biochemical And Physiological Effects

Antibiotic S 632-B1 has been shown to have low toxicity and minimal effects on mammalian cells. The compound has also been shown to have good pharmacokinetic properties, including high stability and bioavailability. In animal studies, Antibiotic S 632-B1 has demonstrated potent antibacterial activity against systemic infections caused by multidrug-resistant bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of Antibiotic S 632-B1 is its broad-spectrum antibacterial activity against a range of multidrug-resistant bacteria. The compound also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of Antibiotic S 632-B1 is its limited availability, as it is a natural product that can only be obtained through fermentation.

Future Directions

There are several future directions for the development of Antibiotic S 632-B1. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of analogs with improved antibacterial activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of Antibiotic S 632-B1 and to investigate its potential for combination therapy with other antibiotics.
Conclusion
Antibiotic S 632-B1 is a promising antibacterial agent that has shown potent activity against multidrug-resistant bacteria in preclinical studies. The compound has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, developing analogs with improved properties, and investigating the compound's mechanism of action and potential for combination therapy.

Synthesis Methods

Antibiotic S 632-B1 is a natural product that was first isolated from the fermentation broth of Streptomyces sp. S 632-B1. The synthesis of Antibiotic S 632-B1 involves the fermentation of Streptomyces sp. S 632-B1, followed by extraction, purification, and characterization of the compound. The chemical structure of Antibiotic S 632-B1 has been elucidated using various spectroscopic techniques, including NMR, MS, and IR.

Scientific Research Applications

Antibiotic S 632-B1 has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Pseudomonas aeruginosa. The compound has also shown activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.

properties

CAS RN

121995-32-2

Product Name

Antibiotic S 632-B1

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4-

InChI Key

JEIOGENOOQCFDS-WMZJFQQLSA-N

Isomeric SMILES

CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C

SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Canonical SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

synonyms

antibiotic S 632-B1
antibiotic S 632-B2
S-632-B(1)
S-632-B(2)
S632-B1
S632-B2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.